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A Comparative Guide for Researchers and Drug Development Professionals

Cedazuridine, a potent inhibitor of the enzyme cytidine deaminase (CDA), has been

developed to prevent the degradation of CDA-substrate drugs, most notably the

hypomethylating agent decitabine, thereby enabling its oral administration.[1][2] Understanding

the comparative metabolism and pharmacokinetics of cedazuridine across different species is

crucial for the interpretation of preclinical safety and efficacy data and for predicting its clinical

behavior. This guide provides a comprehensive overview of cedazuridine's metabolic fate and

pharmacokinetic profile in key preclinical species and humans, supported by experimental data

and detailed methodologies.

Comparative Pharmacokinetics of Cedazuridine
Cedazuridine has been evaluated in nonclinical toxicology and drug metabolism and

pharmacokinetics (DMPK) studies, with mice and cynomolgus monkeys serving as the primary

toxicology species.[1] In humans, extensive pharmacokinetic data are available from multiple

clinical trials.[3][4][5]

Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of cedazuridine in mice,

cynomolgus monkeys, and humans.
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Parameter Mouse
Cynomolgus
Monkey

Human

Dose
100, 300, 1000 mg/kg

(oral)[6]

0.1 to 10 mg/kg (oral)

[7]

100 mg (oral, fixed

dose with 35 mg

decitabine)[8][9][10]

Tmax (median) Not explicitly stated Not explicitly stated
3 hours (range 1.5 to

6.1 hrs)[6]

Cmax (mean)
Dose-dependent

increase

Dose-proportional

increase in

exposure[7]

371 ng/mL (52% CV)

[6]

AUC (mean)
Dose-dependent

increase

Dose-proportional

increase in

exposure[7]

Day 1: 2950 nghr/mL

(49% CV) Steady-

state: 3291 nghr/mL

(45% CV)[6]

Half-life (steady-state) Not explicitly stated Not explicitly stated 6.7 hours (19% CV)[6]

Apparent Clearance

(CL/F) (steady-state)
Not explicitly stated Not explicitly stated

30.3 L/hours (46%

CV)[6][11]

Apparent Volume of

Distribution (V/F)

(steady-state)

Not explicitly stated Not explicitly stated 296 L (51% CV)[11]

Plasma Protein

Binding
Not explicitly stated Not explicitly stated 34% to 38%[6]

Bioavailability Not explicitly stated Not explicitly stated
Approximately 20%[3]

[12]

Note: CV refers to the coefficient of variation. Human data is from studies where cedazuridine
was co-administered with decitabine.
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Cedazuridine is characterized by its metabolic stability. In vitro studies have shown it to be

stable in liver microsomes and hepatocytes.[1] It does not significantly inhibit major human

cytochrome P450 (CYP) enzymes, nor is it a substrate or inhibitor of major human drug

transporters, indicating a low potential for drug-drug interactions mediated by these pathways.

[1][12]

The primary metabolic pathway identified for cedazuridine is its partial conversion to an

epimer.[1][6] This conversion can occur in the acidic environment of the stomach prior to

absorption.[1] This epimer is reported to be approximately 10-fold less effective in inhibiting

cytidine deaminase.[6] Following this conversion, cedazuridine and its epimer are degraded

through currently unknown pathways.[6]

Excretion of cedazuridine occurs through both renal and fecal routes. In humans,

approximately 46% of the administered dose is recovered in the urine, with 21% as unchanged

drug, and 51% is found in the feces, with 27% as unchanged drug.[3][6]

Cedazuridine (Oral Administration) Stomach (Acidic Environment)

GI Absorption

Epimer (Less Active)

Partial Conversion

Systemic Circulation

Unknown Degradation Pathways

Urine (46% of dose)
21% unchanged

Renal Excretion

Feces (51% of dose)
27% unchanged

Fecal Excretion

Click to download full resolution via product page

Caption: Metabolic pathway and excretion of Cedazuridine.
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The pharmacokinetic and metabolic data presented in this guide were generated using

standard, well-established methodologies in preclinical and clinical drug development.

Preclinical In Vivo Pharmacokinetic Studies
Species: Mice and Cynomolgus Monkeys.

Administration: Oral gavage of cedazuridine, often in combination with decitabine.

Dosing: Dose-ranging studies were conducted to assess dose proportionality.[7] For

subchronic toxicity studies in mice, doses of 100, 300, and 1000 mg/kg were used, and in

cynomolgus monkeys, doses of 60 and 200 mg/kg were administered.[1]

Sample Collection: Serial blood samples were collected at predetermined time points post-

dose.

Bioanalysis: Plasma concentrations of cedazuridine were determined using a validated

bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

pharmacokinetic parameters such as Cmax, Tmax, and AUC.
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Caption: Preclinical pharmacokinetic experimental workflow.

Clinical Pharmacokinetic Studies
Study Design: Phase 1, 2, and 3 clinical trials, often with a randomized, crossover design to

compare the oral combination of cedazuridine and decitabine to intravenous decitabine.[4]

[5][8][13]

Subjects: Patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic

leukemia (CMML).[4][8][14]

Dosing Regimen: A fixed-dose combination of 100 mg cedazuridine and 35 mg decitabine

administered orally once daily for 5 days in a 28-day cycle.[4][8][11]
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Sample Collection: Intensive pharmacokinetic blood sampling was performed on specific

days of the treatment cycles.

Bioanalysis: Plasma concentrations of cedazuridine were measured using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental methods. Geometric mean ratios were used to compare AUCs between oral

and intravenous decitabine arms to establish bioequivalence.[3]

In Vitro Metabolism and Transporter Studies
Methods:

Metabolic Stability: Incubation of cedazuridine with liver microsomes and hepatocytes

from various species (including human) to assess the rate of metabolism.[1]

CYP Inhibition: Evaluation of the potential of cedazuridine to inhibit the activity of major

human cytochrome P450 enzymes using specific probe substrates.[1]

Transporter Interaction: Assessment of cedazuridine as a substrate and/or inhibitor of key

human drug transporters (e.g., P-gp, BCRP, OATPs, OCTs).[1]

Analysis: The disappearance of the parent drug over time was monitored to determine

metabolic stability. The effect of cedazuridine on the formation of metabolites of probe

substrates was measured to assess CYP inhibition. Transport assays were used to evaluate

interactions with drug transporters.

Conclusion
The cross-species comparison of cedazuridine's metabolism and pharmacokinetics reveals a

generally consistent profile. It is a metabolically stable compound with a primary, non-

enzymatic conversion to a less active epimer. Its pharmacokinetic profile is characterized by

dose-proportional exposure in preclinical species and predictable behavior in humans. The low

potential for CYP-mediated drug interactions is a favorable characteristic for a combination

therapy agent. This comprehensive understanding across species has been instrumental in the
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successful clinical development of an oral formulation of decitabine in combination with

cedazuridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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metabolism-and-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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